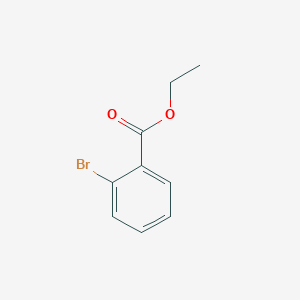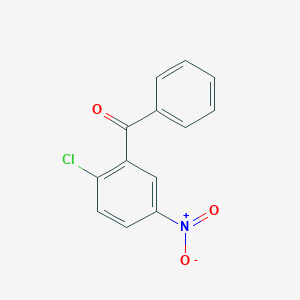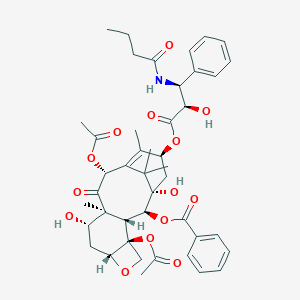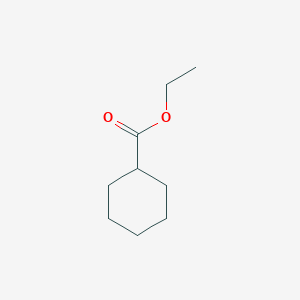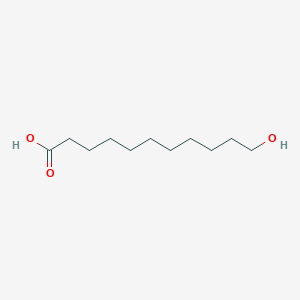
Ácido 11-hidroxiodecanoico
Descripción general
Descripción
11-Hydroxyundecanoic acid is a medium-chain omega-hydroxy fatty acid with the molecular formula HO(CH₂)₁₀CO₂H. It is characterized by the presence of a hydroxyl group at the terminal carbon of the undecanoic acid chain. This compound is a white solid that is slightly soluble in water but more soluble in organic solvents and alcohols .
Aplicaciones Científicas De Investigación
11-Hydroxyundecanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of higher molecular weight polyesters and other polymers.
Biology: It serves as a model compound for studying the metabolism of omega-hydroxy fatty acids.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: It is used in the production of surfactants, lubricants, thickeners, and emulsifiers
Mecanismo De Acción
Target of Action
It’s known that it can affect the respiratory system .
Biochemical Pathways
11-Hydroxyundecanoic acid is an ω-hydroxy fatty acid . It can be prepared from various starting reagents such as 10-undecenoic acid, undecylenic acid and hydrobromic acid, methyl 11-bromoundecanoate, and ricinoleic acid (12-hydroxyoleic acid) . It’s involved in the synthesis of higher molecular weight polyesters .
Result of Action
It’s known that it can be transformed into 1,11-undecanedioic acid under fairly mild reaction conditions .
Análisis Bioquímico
Biochemical Properties
11-Hydroxyundecanoic acid plays a crucial role in various biochemical reactions. It is involved in the synthesis of higher molecular weight polyesters, which are used in the production of biodegradable plastics . The compound interacts with several enzymes, including alcohol dehydrogenase and Baeyer-Villiger monooxygenase, which facilitate its transformation into other derivatives . These interactions are essential for the biotransformation processes that convert 11-Hydroxyundecanoic acid into valuable chemical intermediates.
Cellular Effects
11-Hydroxyundecanoic acid influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of specific transcription factors, leading to changes in gene expression patterns . Additionally, 11-Hydroxyundecanoic acid impacts cellular metabolism by serving as a substrate for energy production and biosynthetic pathways.
Molecular Mechanism
The molecular mechanism of 11-Hydroxyundecanoic acid involves its interaction with biomolecules at the cellular level. The compound can bind to specific proteins and enzymes, leading to their activation or inhibition . For example, it acts as a substrate for alcohol dehydrogenase, which catalyzes its conversion into other metabolites. These binding interactions are critical for the compound’s role in various biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 11-Hydroxyundecanoic acid can change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of other chemicals . Long-term studies have shown that 11-Hydroxyundecanoic acid can have sustained effects on cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 11-Hydroxyundecanoic acid vary with different dosages in animal models. At low doses, the compound may have beneficial effects, such as promoting cellular growth and metabolism . At high doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. These threshold effects are important for determining the safe and effective use of 11-Hydroxyundecanoic acid in various applications.
Metabolic Pathways
11-Hydroxyundecanoic acid is involved in several metabolic pathways. It can be converted into 1,11-undecanedioic acid through a series of enzymatic reactions . The compound interacts with enzymes such as alcohol dehydrogenase and Baeyer-Villiger monooxygenase, which facilitate its transformation into other metabolites. These metabolic pathways are essential for the compound’s role in energy production and biosynthesis.
Transport and Distribution
The transport and distribution of 11-Hydroxyundecanoic acid within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation within cells are influenced by factors such as concentration gradients and the presence of binding proteins.
Subcellular Localization
11-Hydroxyundecanoic acid is localized to specific subcellular compartments, where it exerts its biochemical effects . The compound can be targeted to organelles such as mitochondria and endoplasmic reticulum through post-translational modifications and targeting signals. These localization mechanisms are crucial for the compound’s role in cellular metabolism and signaling.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 11-Hydroxyundecanoic acid can be synthesized through various methods:
From 10-undecenoic acid: This involves the hydroxylation of 10-undecenoic acid.
From undecylenic acid and hydrobromic acid: This method involves the addition of hydrobromic acid to undecylenic acid, followed by hydrolysis.
From methyl 11-bromoundecanoate: This involves the hydrolysis of methyl 11-bromoundecanoate.
From ricinoleic acid (12-hydroxyoleic acid): This method involves the biotransformation of ricinoleic acid using recombinant Escherichia coli cells expressing specific enzymes
Industrial Production Methods: Industrial production of 11-hydroxyundecanoic acid typically involves the large-scale application of the above synthetic routes, with a focus on optimizing yield and purity. The use of biotransformation methods is particularly advantageous due to the mild reaction conditions and high specificity .
Análisis De Reacciones Químicas
Types of Reactions: 11-Hydroxyundecanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carboxylic acid.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products:
Oxidation: 11-oxoundecanoic acid.
Reduction: 11-hydroxyundecanol.
Substitution: Various substituted undecanoic acids depending on the reagent used.
Comparación Con Compuestos Similares
- 12-Hydroxydodecanoic acid
- 10-Hydroxydecanoic acid
- 9-Hydroxynonanoic acid
- 11-Aminoundecanoic acid
- 11-Phosphonoundecanoic acid
Propiedades
IUPAC Name |
11-hydroxyundecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O3/c12-10-8-6-4-2-1-3-5-7-9-11(13)14/h12H,1-10H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNRCBASNXNXUQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCO)CCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40190136 | |
| Record name | 11-Hydroxyundecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40190136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3669-80-5 | |
| Record name | 11-Hydroxyundecanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3669-80-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 11-Hydroxyundecanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003669805 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 11-Hydroxyundecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40190136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 11-hydroxyundecanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.848 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 11-HYDROXYUNDECANOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SD6J9LX2XK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary applications of 11-Hydroxyundecanoic acid in materials science?
A1: 11-Hydroxyundecanoic acid demonstrates significant potential in creating luminescent multilayered thin films. The compound can be used to functionalize the surface of quantum dots (QDs), such as Cadmium Selenide (CdSe) QDs, enhancing their stability and luminescence in solution []. The reactive hydroxyl group of 11-Hydroxyundecanoic acid enables its participation in carbamate bond formation with diisocyanate-bearing molecules. This characteristic facilitates the layer-by-layer assembly of thin films comprising photoluminescent CdSe nanoparticles interconnected by long organic chains []. This fabrication method allows for precise control over film thickness and results in stable and highly luminescent multilayered films, making them promising for optical, electronic, and sensing applications [].
Q2: How can 11-Hydroxyundecanoic acid be synthesized from renewable sources?
A2: 11-Hydroxyundecanoic acid can be synthesized from ricinoleic acid, a natural fatty acid found in castor oil []. This chemoenzymatic process involves a two-step biotransformation of ricinoleic acid into an ester intermediate. First, recombinant Escherichia coli cells expressing an alcohol dehydrogenase from Micrococcus luteus and a Baeyer–Villiger monooxygenase from Pseudomonas putida KT2440 are employed []. This biotransformation converts ricinoleic acid to 12-ketooleic acid and subsequently to the desired ester. Following the biotransformation, chemical reduction of the carbon-carbon double bond and hydrolysis of the ester bond yield heptanoic acid and 11-Hydroxyundecanoic acid []. This method offers a sustainable alternative to traditional chemical synthesis, utilizing renewable resources and enzymatic processes.
Q3: Can 11-Hydroxyundecanoic acid be further chemically modified for broader applications?
A3: Yes, 11-Hydroxyundecanoic acid can be readily converted to other valuable compounds, expanding its potential applications. One example is its transformation into 1,11-undecanedioic acid, a significant monomer in polymer chemistry, under relatively mild reaction conditions []. This versatility in chemical modification highlights the potential of 11-Hydroxyundecanoic acid as a platform chemical for synthesizing various derivatives with tailored properties for specific applications.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



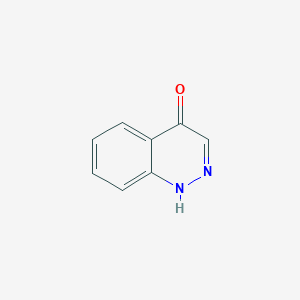
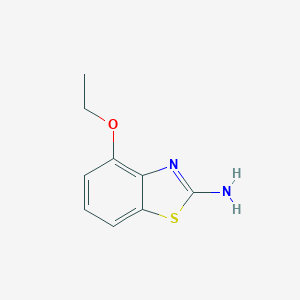
![(2S)-2,6-diamino-N-[(2S)-6-amino-1-(naphthalen-2-ylamino)-1-oxohexan-2-yl]hexanamide](/img/structure/B105064.png)

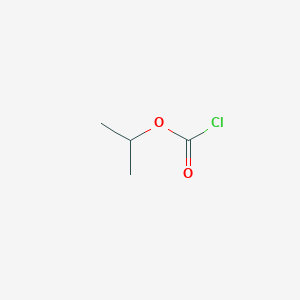

![2-Chloro-4-(4-morpholinyl)thieno[3,2-d]pyrimidine](/img/structure/B105080.png)

